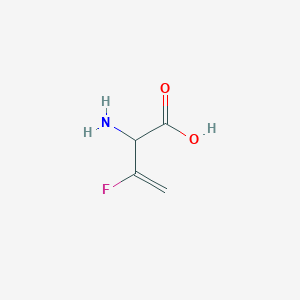

Fluorovinylglycine

Übersicht

Beschreibung

3-Fluorvinylglycin ist ein fluoriertes Aminosäurederivat, das aufgrund seiner einzigartigen chemischen Eigenschaften und potenziellen Anwendungen in verschiedenen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch das Vorhandensein einer Fluorvinylgruppe aus, die an das Glycin-Rückgrat gebunden ist und eine deutliche Reaktivität und biologische Aktivität verleiht.

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Die Synthese von 3-Fluorvinylglycin beinhaltet typischerweise die Verwendung von 2-Fluoracrolein als Ausgangsmaterial. Eine gängige Methode umfasst die Reaktion von 2-Fluoracrolein mit 4,4'-Dimethoxybenzhydrylamin zur Bildung eines Zwischenprodukts, das anschließend hydrolysiert wird, um racemisches 3-Fluorvinylglycin zu ergeben . Ein weiterer Ansatz beinhaltet die katalytische Isomerisierung von Tetrafluorethan-β-sulton, das durch Reaktion von Tetrafluorethylen mit Schwefeltrioxid erhalten wird .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 3-Fluorvinylglycin sind nicht umfassend dokumentiert, aber die oben genannten synthetischen Routen können für die Produktion im größeren Maßstab erweitert werden. Die Wahl der Methode hängt von Faktoren wie Ausbeute, Reinheit und Wirtschaftlichkeit ab.

Wissenschaftliche Forschungsanwendungen

3-Fluorovinylglycine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex molecules with potential biological activity.

Medicine: Its potential as an antimicrobial agent is being explored due to its enzyme inhibition properties.

Industry: The compound’s unique reactivity makes it useful in the development of new materials and pharmaceuticals.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorovinylglycine typically involves the use of 2-fluoroacrolein as a starting material. One common method includes the reaction of 2-fluoroacrolein with 4,4’-dimethoxybenzhydrylamine to form an intermediate, which is then hydrolyzed to yield racemic 3-fluorovinylglycine . Another approach involves the catalytic isomerization of tetrafluoroethane-β-sultone, which is obtained by reacting tetrafluoroethylene with sulfur trioxide .

Industrial Production Methods

Industrial production methods for 3-fluorovinylglycine are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Fluorvinylglycin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Fluorvinylgruppe in andere funktionelle Gruppen umwandeln.

Substitution: Die Fluorvinylgruppe kann an Substitutionsreaktionen teilnehmen, bei denen das Fluoratom durch andere Substituenten ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation fluorierte Carbonsäuren ergeben, während die Reduktion fluorierte Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

3-Fluorvinylglycin hat mehrere wissenschaftliche Forschungsanwendungen:

Industrie: Die einzigartige Reaktivität der Verbindung macht sie nützlich für die Entwicklung neuer Materialien und Medikamente.

Wirkmechanismus

Der Wirkmechanismus von 3-Fluorvinylglycin beinhaltet die Hemmung von Enzymen wie Alanin-Racemase. Die Verbindung unterliegt einer enzymkatalysierten Halogenid-Eliminierung, um ein allenisches Zwischenprodukt zu bilden, das sich zwischen reversiblen und irreversiblen kovalenten Addukten aufteilt . Das irreversible Addukt beinhaltet die Alkylierung eines Tyrosinrests im Enzym, was zu seiner Inaktivierung führt .

Vergleich Mit ähnlichen Verbindungen

3-Fluorvinylglycin kann mit anderen Halovinylglycinen wie 3-Chlorvinylglycin und 3-Bromvinylglycin verglichen werden. Diese Verbindungen weisen ähnliche Strukturen auf, unterscheiden sich jedoch in ihren Halogensubstituenten, die ihre Reaktivität und biologische Aktivität beeinflussen . Beispielsweise weist 3-Chlorvinylglycin eine höhere Geschwindigkeitskonstante zweiter Ordnung für die Enzymeinhibition im Vergleich zu 3-Fluorvinylglycin auf .

Liste ähnlicher Verbindungen

- 3-Chlorvinylglycin

- 3-Bromvinylglycin

- Fluoralanin

Diese Verbindungen heben die einzigartigen Eigenschaften von 3-Fluorvinylglycin hervor, insbesondere das Gleichgewicht zwischen Reaktivität und Stabilität.

Eigenschaften

IUPAC Name |

2-amino-3-fluorobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FNO2/c1-2(5)3(6)4(7)8/h3H,1,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOXWHQSNHKKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912228 | |

| Record name | 2-Amino-3-fluorobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111581-52-3 | |

| Record name | Fluorovinylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111581523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-fluorobut-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

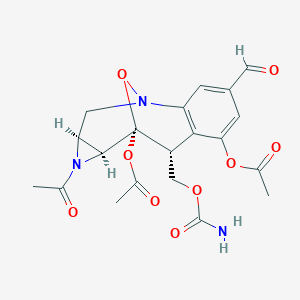

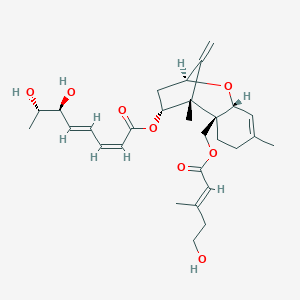

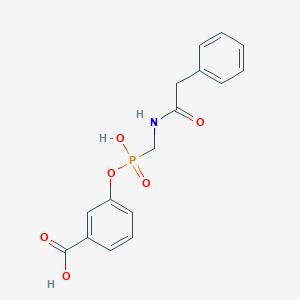

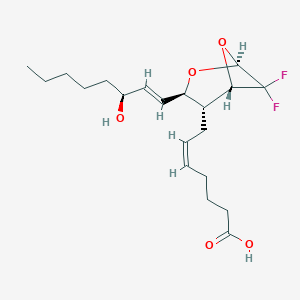

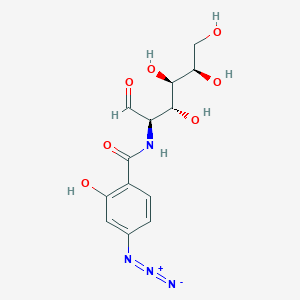

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![but-2-enedioic acid, [4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-y lthiazolidin-4-yl)methanone](/img/structure/B219401.png)